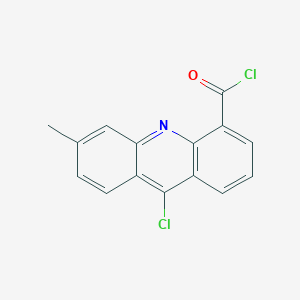![molecular formula C17H12N4S B12927606 5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol CAS No. 832151-18-5](/img/structure/B12927606.png)
5-(2-Phenylquinolin-4-yl)-4H-[1,2,4]triazol-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that combines the structural features of quinoline and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylquinoline-4-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, green chemistry approaches such as solvent-free reactions or the use of recyclable catalysts may be employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the triazole ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as monoamine oxidase or acetylcholinesterase, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression or Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 2-phenylquinoline and 4-phenylquinoline share structural similarities with 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione.
Triazole Derivatives: Compounds like 1,2,4-triazole-3-thione and its various substituted derivatives are structurally related.
Uniqueness
What sets 5-(2-Phenylquinolin-4-yl)-1H-1,2,4-triazole-3(2H)-thione apart is its combined quinoline and triazole structure, which imparts unique chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Properties
CAS No. |
832151-18-5 |
|---|---|
Molecular Formula |
C17H12N4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-(2-phenylquinolin-4-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C17H12N4S/c22-17-19-16(20-21-17)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H2,19,20,21,22) |
InChI Key |
MBVCYFWQWACEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=S)NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



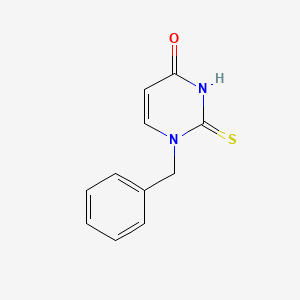

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
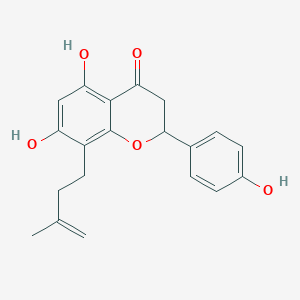
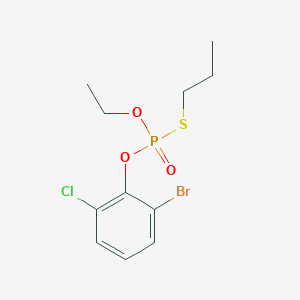
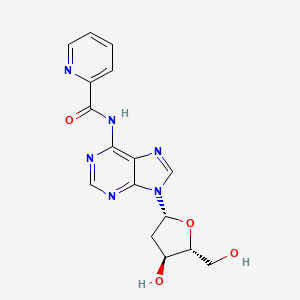


![5-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12927578.png)
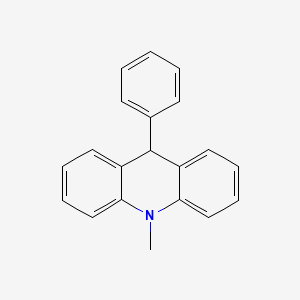
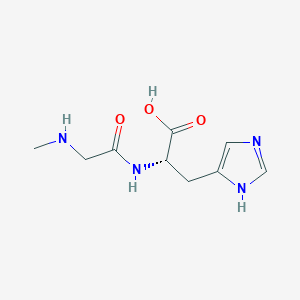
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
